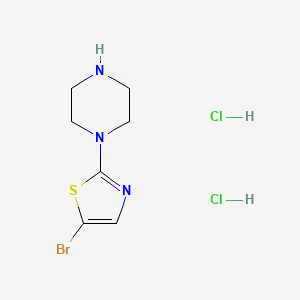

1-(5-Bromo-1,3-thiazol-2-yl)piperazinedihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-Bromo-1,3-thiazol-2-yl)piperazinedihydrochloride is a chemical compound that features a thiazole ring substituted with a bromine atom and a piperazine moiety.

Preparation Methods

The synthesis of 1-(5-Bromo-1,3-thiazol-2-yl)piperazinedihydrochloride typically involves the reaction of 5-bromo-1,3-thiazole with piperazine in the presence of hydrochloric acid. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(5-Bromo-1,3-thiazol-2-yl)piperazinedihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like DMF. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-1,3-thiazol-2-yl)piperazinedihydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1,3-thiazol-2-yl)piperazinedihydrochloride involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially activating or inhibiting enzymes and receptors . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Bromo-1,3-thiazol-2-yl)piperazinedihydrochloride can be compared with other thiazole-containing compounds, such as:

- 1-(4-Bromo-1,3-thiazol-2-yl)piperazine

- 1-(5-Chloro-1,3-thiazol-2-yl)piperazine

- 1-(5-Methyl-1,3-thiazol-2-yl)piperazine

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications .

Biological Activity

1-(5-Bromo-1,3-thiazol-2-yl)piperazinedihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a piperazine moiety with a 1,3-thiazole ring, which is substituted with a bromine atom. This combination is believed to enhance its reactivity and biological activity, making it a valuable candidate for various therapeutic applications.

Key Characteristics

- Molecular Weight : 267.59 g/mol

- Solubility : Soluble in water and organic solvents, facilitating its use in biological assays.

- Reactivity : Exhibits potential for various chemical reactions including substitution, oxidation, and coupling reactions.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, such as proteins and nucleic acids. These interactions are crucial for understanding its therapeutic effects.

Interaction Studies

Research indicates that this compound can bind to multiple targets, which may include:

- Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase, which is significant in treating neurodegenerative diseases like Alzheimer's .

- Receptor Binding : It may act as a ligand for various receptors, influencing neurotransmitter systems .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Antitumor Activity : In vitro studies have demonstrated that derivatives of piperazine compounds exhibit cytotoxic effects against various cancer cell lines. The thiazole component is believed to play a role in enhancing this activity .

- Neuroprotective Effects : Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress, suggesting potential applications in neuroprotection .

- Antimicrobial Properties : There is evidence that suggests this compound may possess antimicrobial activities against certain bacterial strains, although further studies are needed to fully elucidate these effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(5-Chloro-1,3-thiazol-2-yl)piperazinedihydrochloride | Chlorine substituent on thiazole | Potentially different biological activity due to chlorine |

| 1-(5-Methylthiazol-2-yl)piperazinedihydrochloride | Methyl group on thiazole | Variations in lipophilicity affecting bioavailability |

| 1-(2-Aminothiazol-4-yl)piperazinedihydrochloride | Amino group on thiazole | Enhanced solubility and possible increased reactivity |

Properties

Molecular Formula |

C7H12BrCl2N3S |

|---|---|

Molecular Weight |

321.06 g/mol |

IUPAC Name |

5-bromo-2-piperazin-1-yl-1,3-thiazole;dihydrochloride |

InChI |

InChI=1S/C7H10BrN3S.2ClH/c8-6-5-10-7(12-6)11-3-1-9-2-4-11;;/h5,9H,1-4H2;2*1H |

InChI Key |

HDSFKYVIMRQDGS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(S2)Br.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.